molecular formula C18H19FN2O2 B5703351 N'-(4-tert-butylbenzoyl)-3-fluorobenzohydrazide

N'-(4-tert-butylbenzoyl)-3-fluorobenzohydrazide

Cat. No.: B5703351
M. Wt: 314.4 g/mol
InChI Key: LQDRPLNGGPADQR-UHFFFAOYSA-N
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Description

N’-(4-tert-butylbenzoyl)-3-fluorobenzohydrazide is an organic compound that features a hydrazide functional group attached to a benzoyl moiety substituted with a tert-butyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-tert-butylbenzoyl)-3-fluorobenzohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-fluorobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of N’-(4-tert-butylbenzoyl)-3-fluorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N’-(4-tert-butylbenzoyl)-3-fluorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-tert-butylbenzoyl)-3-fluorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(4-tert-butylbenzoyl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-tert-butylbenzoyl)-3-fluorobenzohydrazide is unique due to the presence of both a tert-butyl group and a fluorine atom, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N'-(4-tert-butylbenzoyl)-3-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-18(2,3)14-9-7-12(8-10-14)16(22)20-21-17(23)13-5-4-6-15(19)11-13/h4-11H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDRPLNGGPADQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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